molecular formula C25H28N4O4 B3205089 3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine CAS No. 1040639-98-2

3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

Cat. No.: B3205089
CAS No.: 1040639-98-2
M. Wt: 448.5 g/mol
InChI Key: YJSSGXXUECDHPG-UHFFFAOYSA-N
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Description

3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is a complex organic compound that features a piperazine ring substituted with a 2,6-dimethoxybenzoyl group and a pyridazine ring substituted with a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative by reacting piperazine with 2,6-dimethoxybenzoyl chloride under basic conditions. This intermediate is then coupled with a pyridazine derivative, such as 6-(4-ethoxyphenyl)pyridazine, using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.

    Reduction: Formation of 2,6-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The benzoyl and pyridazine moieties may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
  • 3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Uniqueness

3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is unique due to the specific substitution pattern on the piperazine and pyridazine rings. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both methoxy and ethoxy groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-4-33-19-10-8-18(9-11-19)20-12-13-23(27-26-20)28-14-16-29(17-15-28)25(30)24-21(31-2)6-5-7-22(24)32-3/h5-13H,4,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSSGXXUECDHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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